molecular formula C20H23NO4S2 B2393455 (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1705550-18-0

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No. B2393455
CAS RN: 1705550-18-0
M. Wt: 405.53
InChI Key: MGIDJZDGSWXUHZ-UHFFFAOYSA-N
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Description

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. It is commonly referred to as MPSM and has been studied for its effects on various biological processes.

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, similar in structure to the compound of interest, have shown antimicrobial activity. These derivatives were synthesized through reactions with various sulfonyl and acid chlorides and exhibited significant antimicrobial effects against pathogenic bacterial and fungal strains in in vitro studies. This suggests a potential application for the compound in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Herbicidal and Insecticidal Activities

N-phenylpyrazolyl aryl methanones derivatives, which include arylthio/sulfinyl/sulfonyl groups similar to those in the compound of interest, have been shown to possess favorable herbicidal and insecticidal activities. This indicates a potential application in the development of new herbicides and insecticides, contributing to agricultural advancements (Wang et al., 2015).

Neuroimaging Applications

Sulfur-containing compounds targeting the vesicular acetylcholine transporter (VAChT) in the brain have been synthesized and assessed, showing high binding affinities and selectivity. This research suggests potential applications in neuroimaging, specifically in developing radiotracers for diagnosing and studying neurological diseases (Luo et al., 2018).

Selective Estrogen Receptor Modulators

The compound raloxifene, which shares structural similarities with the compound , acts as a selective estrogen receptor modulator (SERM). It demonstrates estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus. This suggests potential applications in the development of SERMs for treating conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).

Enzyme Inhibition

The sulfoxide analogue of SB-3CT, a selective inhibitor of matrix metalloproteinase 2 (MMP2), involves a mechanism of C-H deprotonation and heterocycle opening. This indicates potential applications in developing enzyme inhibitors for therapeutic purposes, specifically targeting MMP2 which is implicated in various diseases including cancer (Tao et al., 2010).

properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S2/c1-25-15-7-9-16(10-8-15)27(23,24)17-11-13-21(14-12-17)20(22)18-5-3-4-6-19(18)26-2/h3-10,17H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIDJZDGSWXUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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